molecular formula C10H17NO4 B12857845 (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid

(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid

Cat. No.: B12857845
M. Wt: 215.25 g/mol
InChI Key: IBSOOOGRORTUBQ-ZETCQYMHSA-N
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Description

(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid is a compound that features a tetrahydrofuran ring, a carbamic acid group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid typically involves the reaction of a tetrahydrofuran derivative with a carbamate precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the tetrahydrofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, leading to changes in biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-tert-Butyl((5-oxotetrahydrofuran-2-yl)methyl)carbamic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl-[[(2S)-5-oxooxolan-2-yl]methyl]carbamic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)11(9(13)14)6-7-4-5-8(12)15-7/h7H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1

InChI Key

IBSOOOGRORTUBQ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)N(C[C@@H]1CCC(=O)O1)C(=O)O

Canonical SMILES

CC(C)(C)N(CC1CCC(=O)O1)C(=O)O

Origin of Product

United States

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